molecular formula C14H12BrN3O3 B1530956 N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide CAS No. 477848-06-9

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide

Cat. No. B1530956
CAS RN: 477848-06-9
M. Wt: 350.17 g/mol
InChI Key: ONSUSFWKESANIU-CAOOACKPSA-N
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Description

Chemical Reactions Analysis

Information about the chemical reactions involving “N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide” is not available in the resources I have .

Scientific Research Applications

Antimicrobial Activity

A series of compounds related to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide have demonstrated notable antimicrobial properties. For instance, nicotinohydrazones and their derivatives have been structurally characterized and evaluated for in vitro antimicrobial activities. These compounds exhibit interesting antibacterial agents due to their ability to form complex structures that interact with bacterial cells, potentially inhibiting growth or killing the bacteria outright. The synthesis and characterization of such compounds, including studies on their crystal structures and antimicrobial activities, underscore their potential in addressing bacterial resistance issues (Zhu, 2020).

Antiprotozoal and Antitrypanosomal Activity

Compounds structurally similar to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide have shown moderate antileishmanial and antitrypanosomal activities. These activities are significant as they target protozoan parasites responsible for diseases like leishmaniasis and trypanosomiasis. For example, specific derivatives have been tested against Leishmania donovani and Trypanosoma brucei rhodesiense, showing promising results that could lead to new treatments for these neglected tropical diseases (Carvalho et al., 2014).

Corrosion Inhibition

Nicotinamide derivatives, closely related to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies are crucial for industries where metal corrosion poses significant challenges, such as in pipelines, marine structures, and chemical processing equipment. The derivatives have been found to offer protective layers on metal surfaces, significantly reducing corrosion rates and demonstrating their potential as effective corrosion inhibitors (Chakravarthy et al., 2014).

Anticancer and Chemotherapeutic Potential

Research into hydrazone derivatives, including structures similar to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide, has extended into evaluating their anticancer and chemotherapeutic potential. These compounds have been synthesized and tested for their ability to inhibit the growth of tumor cells, with some showing promising results against specific cancer cell lines. This line of investigation is vital for developing new cancer therapies, especially for tumors resistant to existing treatments (Kaya et al., 2017).

Safety and Hazards

Information about the safety and hazards of “N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide” is not available in the resources I have .

Future Directions

As for the future directions, it’s hard to predict without more specific information about the compound and its potential applications .

properties

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c1-21-11-5-10(13(19)12(15)6-11)8-17-18-14(20)9-3-2-4-16-7-9/h2-8,19H,1H3,(H,18,20)/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSUSFWKESANIU-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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